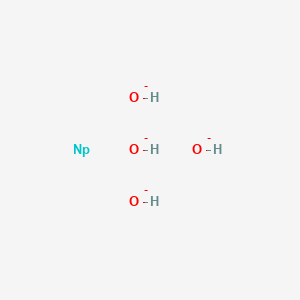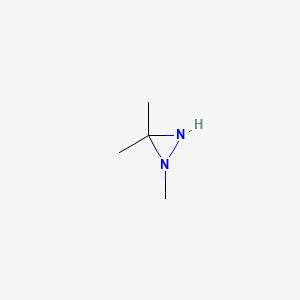
1,3,3-Trimethyldiaziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,3-Trimethyldiaziridine: is a highly strained three-membered heterocycle containing two nitrogen atoms. It is a derivative of diaziridine, which is known for its weak N–N bond and low toxicity. The molecular formula of this compound is C₄H₁₀N₂, and it has a molecular weight of 86.1356 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3,3-Trimethyldiaziridine can be synthesized through the reaction of acetaldehyde with methylamine. The process involves adding acetaldehyde dropwise to a solution of methylamine in water while maintaining the temperature between 0–10°C .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis typically involves similar reaction conditions as those used in laboratory settings. The scalability of the process would depend on the availability of raw materials and the efficiency of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3,3-Trimethyldiaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diazirines.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The nitrogen atoms in the diaziridine ring can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenating agents and nucleophiles are commonly employed.
Major Products Formed:
Oxidation: Diazirines
Reduction: Amines
Substitution: Halogenated diaziridines and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,3,3-Trimethyldiaziridine is used as a precursor in the synthesis of diazirine photoaffinity probes, which are valuable tools in studying molecular interactions and protein functions .
Biology and Medicine: The compound’s derivatives have shown potential neurotropic activity, making them of interest in neurological research .
Industry: In the industrial sector, this compound and its derivatives are used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of 1,3,3-Trimethyldiaziridine involves its ability to form highly reactive intermediates, such as carbenes, upon photolysis. These intermediates can then interact with various molecular targets, leading to the formation of covalent bonds with proteins and other biomolecules. This property is particularly useful in photoaffinity labeling studies .
Vergleich Mit ähnlichen Verbindungen
- 1,2,3-Trimethyldiaziridine
- N-Monosubstituted diaziridines
- N,N-Disubstituted diaziridines
Comparison: 1,3,3-Trimethyldiaziridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and stability compared to other diaziridines. Its weak N–N bond and low toxicity make it a valuable compound in various research applications .
Eigenschaften
CAS-Nummer |
40711-15-7 |
|---|---|
Molekularformel |
C4H10N2 |
Molekulargewicht |
86.14 g/mol |
IUPAC-Name |
1,3,3-trimethyldiaziridine |
InChI |
InChI=1S/C4H10N2/c1-4(2)5-6(4)3/h5H,1-3H3 |
InChI-Schlüssel |
CVCBOJBQZVFLHO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(NN1C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


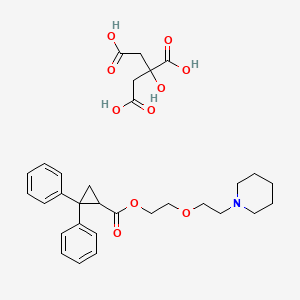
![Dimethyl 2,2'-[(1S,2R)-3-methylcyclohex-3-ene-1,2-diyl]diacetate](/img/structure/B14675143.png)
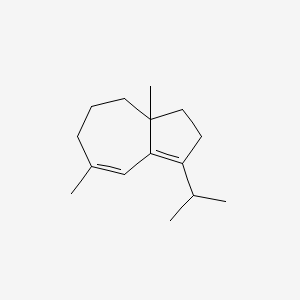
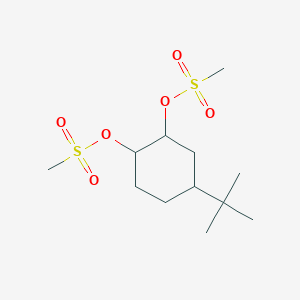

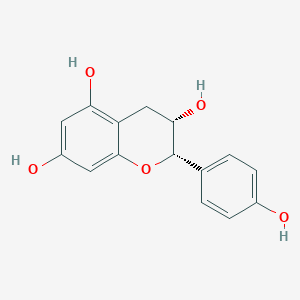
![2-(1,3-Benzothiazol-2-yl)-5-[4-(dimethylamino)phenyl]penta-2,4-dienenitrile](/img/structure/B14675166.png)

![1-Methylspiro[cyclopropane-2,9'-fluorene]-1-carboxylic acid](/img/structure/B14675178.png)
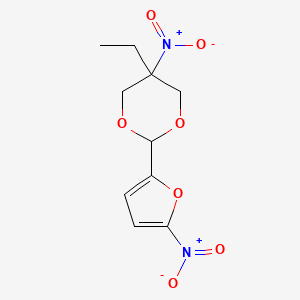

![4-Methyl-4-[(4-methylphenyl)sulfonyl]pentan-2-one](/img/structure/B14675203.png)

